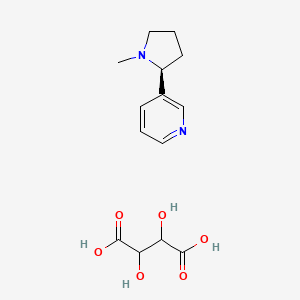

(-)-Nicotine Mono Tartrate

Description

Historical Context of Nicotine (B1678760) Alkaloid Research and Tartrate Salt Development

The study of nicotine, the primary alkaloid in tobacco plants, has a long history driven by its significant physiological effects. drugbank.com Initially, research focused on nicotine in its freebase form, an oily liquid that is volatile and susceptible to degradation and oxidation, which presented challenges for consistent and stable experimental preparations. wikipedia.orggoogle.com The inherent instability of nicotine base led researchers to explore salt forms to enhance stability, solubility, and handling for scientific applications. google.com

The development of nicotine salts involves reacting the basic nicotine molecule with an acid. This acid-base reaction protonates one or both of the nitrogen atoms in the nicotine molecule, forming a more stable, crystalline salt. nih.govtga.gov.au The choice of the acid is crucial as it influences the physicochemical properties of the resulting salt. acs.org Tartaric acid, a naturally occurring dicarboxylic acid, emerged as a suitable candidate for creating nicotine salts. Its use is advantageous because tartaric acid salts are often crystalline, stable, and offer a favorable balance of solubility and stability compared to other salts like hydrochloride or citrate.

The creation of different stoichiometric ratios, such as monotartrate and bitartrate (B1229483), allowed for further refinement. Nicotine has two basic nitrogen atoms—the pyrrolidine (B122466) nitrogen (pKa ≈ 8) and the pyridine (B92270) nitrogen (pKa ≈ 3). The monotartrate form typically involves the protonation of the more basic pyrrolidine nitrogen. nih.gov This development was significant for creating standardized, stable, and soluble forms of nicotine suitable for precise quantitative research, including pharmacokinetic studies and as a reference standard. ontosight.aigoogle.com The use of nicotine tartrate is documented in various research applications, from investigating its effects on the nervous system to its use in the development of non-combustible tobacco products to reduce irritation. google.comnih.govgoogle.com

Significance of (-)-Nicotine Mono Tartrate as a Selective Research Chemical

(-)-Nicotine Mono Tartrate is highly significant in academic research primarily due to its role as a prototypic agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). scbt.com These receptors are crucial for a wide range of neurological functions, and their study is fundamental to understanding synaptic transmission, neuroplasticity, learning, and memory. scbt.com The use of a stable and soluble salt form like (-)-Nicotine Mono Tartrate allows for reliable and reproducible experimental outcomes in these investigations. scbt.com

The compound's value lies in its ability to selectively activate nAChRs, allowing researchers to probe the function and regulation of these receptors. scbt.com Its stereospecific interactions can lead to distinct conformational changes in the receptor, influencing cellular responses and synaptic plasticity. scbt.com For instance, research has utilized nicotine tartrate to study the differential effects of nicotine salts versus freebase nicotine on reinforcement-related behaviors in animal models, suggesting that the salt form can lead to greater drug delivery. nih.gov

Furthermore, studies have employed nicotine tartrate to investigate the role of specific nAChR subtypes in various brain circuits. For example, it has been used to demonstrate that nicotinic enhancement of sensory-evoked responses in the auditory cortex is mediated by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway through α4β2* nAChRs. nih.gov In such studies, the dose is often reported in terms of the freebase equivalent to ensure consistency across different salt forms. nih.gov The use of (-)-Nicotine Mono Tartrate as a research tool is critical for elucidating the complex mechanisms of cholinergic signaling and its implications for both normal brain function and pathological conditions. drugbank.comscbt.com

Distinguishing Monotartrate Form within Broader Nicotine Salt Research

The field of nicotine salt research encompasses a variety of acids and stoichiometries, each imparting unique properties to the resulting compound. (-)-Nicotine Mono Tartrate is distinct from other nicotine salts, such as nicotine bitartrate, nicotine benzoate (B1203000), or nicotine lactate (B86563), based on the specific acid used and the molar ratio of nicotine to that acid. nih.govacs.org A monotartrate indicates a 1:1 molar ratio of nicotine to tartaric acid. google.com In contrast, nicotine bitartrate, which is also commercially available, typically involves a 1:2 ratio of nicotine to tartaric acid. acs.orgnih.gov

This seemingly subtle difference in stoichiometry leads to significant variations in physicochemical properties, as detailed in the table below. The molecular weight, melting point, solubility, and crystal structure can all differ between the mono- and bitartrate forms, and even between different enantiomers of the tartaric acid used. acs.org For example, a study on nicotinium bitartrate salts found that using d-(-)-tartaric acid resulted in a salt with a much higher melting point (143.1 °C) compared to the salt formed with l-(+)-tartaric acid (93.7 °C), highlighting the profound impact of stereochemistry on thermal stability. acs.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reported Melting Point (°C) |

|---|---|---|---|

| (-)-Nicotine (Freebase) | C₁₀H₁₄N₂ | 162.23 | -79 |

| (-)-Nicotine Mono Tartrate | C₁₄H₂₀N₂O₆ | 312.32 | N/A |

| Nicotine Bitartrate | C₁₈H₂₆N₂O₁₂ | 462.41 | ~89-90 |

| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | C₁₈H₃₀N₂O₁₄ | 498.4 | 93.7 |

| (S)-Nicotinium bis-d-(-)-tartrate | C₁₈H₂₆N₂O₁₂ | 462.41 | 143.1 |

Data sourced from multiple references. acs.orgscbt.comnih.govnih.gov Melting points can vary based on experimental conditions.

Compared to salts made with monocarboxylic acids like benzoic or lactic acid, the use of a dicarboxylic acid like tartaric acid offers different possibilities for hydrogen bonding and crystal packing, which influences the material's properties. nih.govacs.org Animal studies comparing nicotine tartrate with other salts like benzoate and lactate have shown differences in pharmacokinetics and behavioral effects, underscoring that the choice of the acid is not trivial. nih.govresearchgate.net Therefore, the monotartrate form occupies a specific niche within nicotine salt research, offering a particular set of properties that researchers can select based on the specific requirements of their experimental design.

Properties

Molecular Formula |

C14H20N2O6 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1 |

InChI Key |

QLDPCHZQQIASHX-PPHPATTJSA-N |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

solubility |

>69.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Stereochemistry and Chiral Significance of Nicotine Mono Tartrate

Enantiomeric Forms of Nicotine (B1678760) and Tartaric Acid in Compound Composition

(-)-Nicotine Mono Tartrate is composed of two chiral molecules: nicotine and tartaric acid. Each of these can exist in different stereoisomeric forms, but only specific enantiomers are utilized in the synthesis of this particular compound.

Nicotine possesses a single chiral center at the 2' position of the pyrrolidine (B122466) ring, leading to two possible enantiomers: (S)-(-)-nicotine and (R)-(+)-nicotine. nih.govquora.com The naturally occurring form, and the one present in (-)-Nicotine Mono Tartrate, is the levorotatory (S)-(-)-nicotine. wikipedia.orgjascoinc.com This is the predominant form found in the tobacco plant, Nicotiana tabacum, where it constitutes over 90-95% of the total nicotine content. jascoinc.commdpi.com The (R)-(+)-nicotine enantiomer is significantly less common in nature. nih.gov

Tartaric acid, on the other hand, has two chiral centers and exists in three stereoisomeric forms: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. wikipedia.orglibretexts.org The naturally occurring form is L-(+)-tartaric acid, which is dextrorotatory. wikipedia.orgmdpi.com In the formation of (-)-Nicotine Mono Tartrate, (S)-(-)-nicotine is combined with an enantiomerically pure form of tartaric acid. Specifically, the salt is often formed with D-(-)-tartaric acid or L-(+)-tartaric acid. nih.govsemanticscholar.org The combination of (S)-(-)-nicotine with D-(-)-tartaric acid results in (S)-nicotinium bis-D-(-)-tartrate. semanticscholar.org The use of enantiomerically pure tartaric acid is crucial for creating crystalline nicotine salts with enhanced stability. nih.gov

Table 1: Enantiomeric Forms of Nicotine and Tartaric Acid

| Component | Enantiomeric Forms | Form in (-)-Nicotine Mono Tartrate | Natural Abundance |

|---|---|---|---|

| Nicotine | (S)-(-)-nicotine, (R)-(+)-nicotine | (S)-(-)-nicotine | (S)-(-)-nicotine is the predominant natural form. jascoinc.commdpi.com |

| Tartaric Acid | L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid | Typically D-(-)-tartaric acid or L-(+)-tartaric acid | L-(+)-tartaric acid is the common natural form. wikipedia.orgmdpi.com |

Stereospecificity of (-)-Nicotine Mono Tartrate in Molecular Interactions and Receptor Binding

The stereochemistry of nicotine is a determining factor in its interaction with biological systems, particularly with nicotinic acetylcholine (B1216132) receptors (nAChRs). drugbank.comnih.gov The (S)-(-)-enantiomer of nicotine exhibits a significantly higher affinity and potency for most nAChRs compared to the (R)-(+)-enantiomer. scbt.comnih.gov This stereospecificity indicates that the three-dimensional arrangement of the atoms in the (S)-(-)-nicotine molecule allows for a more precise and effective fit into the binding sites of these receptors.

Studies have demonstrated that (S)-(-)-nicotine is substantially more potent than (R)-(+)-nicotine in various biological assays. nih.govresearchgate.net For instance, as a di-d-tartrate salt, (+)-nicotine is less potent than (-)-nicotine di-l-tartrate in producing lethality in mice and in its effects on blood pressure in anesthetized rats. researchgate.netresearchgate.net The potency ratios highlight a significant stereospecificity for nicotine receptors. researchgate.netresearchgate.net The binding affinity of the two nicotine isomers to nAChRs has been estimated to differ by as much as 10-fold. nih.gov

The interaction of (-)-Nicotine Mono Tartrate with nAChRs is primarily governed by the (S)-(-)-nicotine component. It acts as a selective modulator and a potent agonist at most nAChRs, leading to the opening of the ion channel and subsequent cellular responses. wikipedia.orgdrugbank.comscbt.com The rapid binding kinetics of the compound contribute to transient receptor activation, which in turn influences downstream signaling pathways and synaptic plasticity. scbt.com The tartrate counter-ion, while important for the compound's stability and solubility, does not directly participate in the binding to the receptor.

Table 2: Research Findings on Stereospecific Receptor Binding

| Finding | Details | Reference |

|---|---|---|

| Potency Difference | (S)-(-)-nicotine is up to 9–28 times more pharmacologically potent than (R)-(+)-nicotine in animal models. | nih.gov |

| Receptor Affinity | The binding affinity of (S)-(-)-nicotine to nAChRs is estimated to be 10-fold higher than that of (R)-(+)-nicotine. | nih.gov |

| Biological Activity | (+)-nicotine as a di-d-tartrate salt is less potent than (-)-nicotine di-l-tartrate in producing lethality in mice and affecting blood pressure in rats. | researchgate.netresearchgate.net |

Influence of Chirality on Biotransformation Pathways in Preclinical Models

The chirality of nicotine also influences its metabolic fate in the body. The primary metabolic pathway for nicotine is its conversion to cotinine (B1669453), a process primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6. wikipedia.org Studies in preclinical models have shown that the biotransformation of nicotine can be stereoselective.

Research indicates that the metabolism of nicotine to cotinine is stereoselective for (S)-(-)-nicotine. wikipedia.org However, the subsequent biotransformation of cotinine itself does not appear to be influenced by stereochemistry. acs.org In dogs, the clearance of (R)-nicotine was found to be slightly greater than that of (S)-nicotine. acs.org

The stereochemistry of the metabolites themselves can also be significant. For example, the tobacco-specific nitrosamine (B1359907) NNK is metabolized to NNAL, which has a chiral center. In F344 rats, NNK metabolism predominantly produces (R)-NNAL. mdpi.com This highlights the complex role of stereochemistry in the metabolic pathways of nicotine and related compounds.

Synthetic Methodologies and Derivation of Nicotine Mono Tartrate

Chemical Synthesis Pathways for Nicotine-Tartrate Complexes

The formation of nicotine-tartrate complexes is primarily achieved through acid-base reactions between nicotine (B1678760) and tartaric acid. google.com The process generally involves dissolving tartaric acid in a suitable solvent, followed by the addition of nicotine to induce the formation of the salt. google.com

Solvent-Based Precipitation and Crystallization Techniques for Nicotine-Tartrate Formation

The choice of solvent plays a critical role in the synthesis and crystallization of nicotine-tartrate complexes. Protic solvents, such as water and ethanol (B145695), are commonly employed due to their ability to stabilize the ionic interactions between the protonated nicotine and the tartrate anion. smolecule.com

A typical laboratory-scale synthesis involves dissolving tartaric acid in a protic solvent or a mixture of solvents, followed by the dropwise addition of nicotine. google.comacs.org The resulting solution is then stirred, often at room temperature, until a white solid precipitates. google.com To increase the yield of the precipitated solid, an aprotic solvent may be introduced into the reaction system. google.com The final product is then collected through filtration and washed. google.comacs.org

Slow evaporation is another technique used to obtain single crystals suitable for X-ray diffraction. acs.org This method involves dissolving nicotine and tartaric acid in a solvent system, such as a water-ethanol mixture, and allowing the solvent to evaporate slowly in the dark. acs.org Recrystallization, often using ethanol-water mixtures, can be employed to enhance the purity of the final product. smolecule.com More advanced techniques like vacuum freeze-drying and ultrasonication have also been patented to produce a fine, white crystalline powder. google.comsmolecule.com

| Solvent System | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Ethanol/Water | Slow evaporation of a 1:2 molar ratio of nicotine to L-(+)-tartaric acid in a water/ethanol solution. | Formation of (S)-Nicotinium bis-L-(+)-tartrate dihydrate single crystals. | acs.org |

| Ethanol | Slow evaporation of a 1:2 molar ratio of nicotine to D-(-)-tartaric acid in ethanol. | Formation of (S)-Nicotinium bis-D-(-)-tartrate single crystals. | acs.org |

| Protic Solvent (e.g., Ethanol) followed by Aprotic Solvent (e.g., Ethyl Acetate) | Dissolving tartaric acid in ethanol, adding nicotine, stirring, then adding ethyl acetate (B1210297) to increase precipitation. | Precipitation of a white solid nicotine-tartrate complex. | google.com |

| Water | Dissolving L-(+)-tartaric acid in water at elevated temperatures (45-65°C), followed by the addition of a nicotine solution. | Preparation of small-particle size nicotine bitartrate (B1229483) dihydrate crystals. | google.com |

Optimization of Molar Ratios and Reaction Conditions in Laboratory Synthesis

The molar ratio of nicotine to tartaric acid is a crucial parameter that influences the stoichiometry and even the polymorphic form of the resulting salt. smolecule.com A 1:2 molar ratio of (S)-nicotine to tartaric acid is commonly used to synthesize nicotinium bitartrate. google.comacs.org Research has shown that adjusting this ratio can lead to different products. For instance, a 1:2 stoichiometry of nicotine to tartaric acid tends to favor the formation of a thermodynamically stable form, while a 1:1.5 ratio can produce a metastable form. smolecule.com

Other reaction conditions such as temperature and pH are also critical for optimizing the synthesis. For example, a patented method specifies dissolving L-(+)-tartaric acid at 30°C before adding nicotine. smolecule.com Another process for preparing small-particle size nicotine bitartrate dihydrate involves dissolving the tartaric acid at a higher temperature range of 45-65°C. google.com The pH of the reaction mixture can also be controlled to ensure high conversion to the salt form and suppress impurities. smolecule.com

Utilization of Enantiopure Tartaric Acid for Stereospecific (-)-Nicotine Mono Tartrate Crystallization

The stereochemistry of tartaric acid is fundamental in the crystallization of specific nicotine tartrate enantiomers. (S)-nicotine, the naturally occurring enantiomer, can be selectively crystallized using enantiomerically pure tartaric acid. acs.orgnih.gov This process is a form of diastereomeric resolution, where the interaction between the chiral nicotine and the chiral tartaric acid leads to the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation.

Specifically, the use of d-(-)-tartaric acid with (S)-nicotine leads to the formation of (S)-nicotinium bis-d-(-)-tartrate, a salt with a notably high melting point of 143.1°C. acs.orgnih.gov Conversely, using l-(+)-tartaric acid results in the formation of (S)-nicotinium bis-l-(+)-tartrate dihydrate. acs.org The choice of the tartaric acid enantiomer is therefore a powerful tool for controlling the crystallization and isolating the desired stereoisomer of the nicotine salt. The selection of the solvent system is also critical in this resolution process, with mixtures like isopropanol (B130326) and methanol (B129727) proving effective. google.comgoogle.com

| Enantiopure Tartaric Acid Isomer | Resulting Nicotine Tartrate Salt | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| d-(-)-Tartaric acid | (S)-Nicotinium bis-d-(-)-tartrate | Ethanol | Produces a salt with a high melting point (143.1°C) and enhanced thermal stability. | acs.orgnih.gov |

| l-(+)-Tartaric acid | (S)-Nicotinium bis-l-(+)-tartrate dihydrate | Water/Ethanol | Forms a dihydrate crystal structure. This is the form often found in commercial products. | acs.org |

| Dibenzoyl-d-tartaric acid | (S)-Nicotine dibenzoyl-d-tartrate | Isopropanol/Methanol | Effective for the resolution of racemic nicotine to obtain enantiomerically pure (S)-nicotine. | google.comgoogle.com |

Formation of Polymorphic Forms and Co-crystals of Nicotine Tartrate

Nicotine tartrate can exist in different crystalline forms, known as polymorphs, and can also form co-crystals. biosynth.comresearchgate.net Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms can exhibit distinct physicochemical properties.

The molar ratio of nicotine to tartaric acid has been shown to be a key factor in controlling polymorphism. smolecule.com For example, a 1:2 ratio favors the thermodynamically stable Form I, characterized by needle-like crystals, whereas a 1:1.5 ratio can yield the metastable Form II, which has platelet-like crystals. smolecule.com

Co-crystals of nicotine with other molecules, including tartaric acid, have been a subject of crystal engineering studies. acs.orgresearchgate.net These studies aim to create solid forms of nicotine with tunable properties, such as melting point and stability. acs.org The formation of nicotinium tartrate salts results in significantly enhanced thermal stability compared to nicotine co-crystals formed with other, non-GRAS (Generally Recognized as Safe) co-formers. acs.org X-ray diffraction has been instrumental in characterizing the crystal structures of these different forms. For instance, one study identified a nicotine-tartrate complex crystal with the molecular formula 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O, belonging to the orthorhombic crystal system. google.com

Advanced Characterization and Structural Analysis of Nicotine Mono Tartrate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of (-)-Nicotine Mono Tartrate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of salt analysis, NMR is crucial for confirming the protonation state of the nicotine (B1678760) molecule and the integrity of both the nicotine and tartrate moieties. jst.go.jposti.govreddit.com

When (-)-nicotine is converted to its mono tartrate salt, the proton from tartaric acid associates with one of the nitrogen atoms in the nicotine molecule. The pyrrolidine (B122466) nitrogen (pKa ≈ 7.87) is more basic than the pyridine (B92270) nitrogen (pKa ≈ 3.15) and is therefore the primary site of protonation. researchgate.netwiley-vch.de This protonation induces significant changes in the chemical environment of the nearby protons and carbon atoms, which are observable as shifts in the ¹H and ¹³C NMR spectra. reddit.com Specifically, protons adjacent to the newly formed ammonium (B1175870) center (N-H⁺) in the pyrrolidine ring experience deshielding and shift downfield. reddit.com Analysis of these chemical shift changes provides definitive evidence of salt formation and distinguishes the salt from a simple physical mixture of the free base and acid. reddit.comresearchgate.net Two-dimensional NMR experiments, such as HSQC, can further confirm the connectivity between protons and their directly attached carbons. drugbank.comhmdb.ca

Table 1: Representative NMR Data for Nicotine

This table provides an example of typical chemical shifts for the core nicotine structure. The exact shifts for (-)-Nicotine Mono Tartrate would vary based on the solvent and protonation state.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| C2' | 8.5 | 149.0 |

| C3' | - | 138.0 |

| C4' | 7.5 | 135.0 |

| C5' | 7.2 | 123.0 |

| C6' | 8.5 | 150.0 |

| Pyrrolidine Ring | ||

| C2 | 3.1 | 68.0 |

| C3 | 1.7 | 35.0 |

| C4 | 1.8 | 23.0 |

| C5 | 2.2 | 57.0 |

| N-CH₃ | 2.1 | 40.0 |

Note: Data is generalized from typical nicotine spectra and serves for illustrative purposes. wiley-vch.dechemicalbook.com

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. jst.go.jposti.gov For (-)-Nicotine Mono Tartrate, single-crystal XRD analysis provides unambiguous information on bond lengths, bond angles, and the intermolecular interactions, such as hydrogen bonding, between the protonated nicotinium cation and the tartrate anion. google.com

Studies on related nicotine tartrate salts have revealed extensive hydrogen-bonding networks that are crucial to the stability of the crystal lattice. acs.org For instance, a related structure, (S)-nicotinium bis-d-(−)-tartrate, was found to crystallize in the orthorhombic space group P2₁2₁2₁, with the nicotinium dication being charge-balanced by tartrate monoanions. google.comacs.org

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a powdered sample. jst.go.jp It serves as a fingerprint for a specific crystalline form, or polymorph. The PXRD pattern of a nicotine tartrate complex would show a unique set of characteristic peaks at specific diffraction angles (2θ), confirming its crystalline identity and distinguishing it from other salts or amorphous material. google.comgoogle.com For example, a patented nicotine-tartrate complex crystal was identified by characteristic PXRD peaks at 2θ angles of 12.28°, 15.54°, 17.06°, 18.03°, and 20.09°, among others. google.com

Table 2: Example Crystallographic Data for a Nicotine-Tartrate Complex

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | google.com |

| Space Group | P2₁2₁2₁ | google.com |

| a (Å) | 9.8865 | researchgate.net |

| b (Å) | 10.0448 | researchgate.net |

| c (Å) | 9.5186 | researchgate.net |

| α, β, γ (°) | 90.00 | google.com |

| Z (molecules/unit cell) | 4 | google.com |

| Calculated Density (g/cm³) | 1.501 | google.com |

Note: Data is for a representative nicotine-tartrate complex and illustrates typical parameters obtained from XRD analysis.

Thermal Analysis Techniques for Compound Stability Assessment (e.g., DSC, TGA)

Thermal analysis techniques are essential for evaluating the stability and physical properties of (-)-Nicotine Mono Tartrate as a function of temperature. jst.go.jpresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net A DSC thermogram can identify the melting point of the crystalline salt, which is a key indicator of its thermal stability. acs.org For example, a study on different enantiomeric tartaric acid salts of nicotine showed distinct melting points, with (S)-nicotinium bis-d-(−)-tartrate melting at 143.1 °C, indicating high thermal stability. acs.orgsemanticscholar.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. researchgate.net TGA is used to determine the temperature at which the compound begins to decompose. frontiersin.orgfrontiersin.org For nicotine salts, TGA curves often show that the salt form is more thermally stable than the nicotine free base. frontiersin.orgresearchgate.net A study analyzing various nicotine salts found that nicotine tartrate exhibited a two-stage pyrolysis process, with a maximum weight loss rate occurring at a temperature of 206.02°C, which is significantly higher than the decomposition temperature range of free nicotine. frontiersin.orgfrontiersin.org

Table 3: Thermal Analysis Data for Nicotine Salts

| Technique | Observation | Temperature (°C) | Compound | Reference |

| TGA | Max. Weight Loss Rate | 206.02 | Nicotine Tartrate | frontiersin.orgfrontiersin.org |

| DSC | Melting Point | 143.1 | (S)-Nicotinium bis-d-(−)-tartrate | acs.orgsemanticscholar.org |

| DSC | Melting Point | 93.7 | (S)-Nicotinium bis-l-(+)-tartrate dihydrate | acs.orgsemanticscholar.org |

Note: Data is from studies on closely related nicotine tartrate salts and illustrates the type of information gained from thermal analysis.

Theoretical and Computational Modeling of Molecular Structure and Intermolecular Interactions

Theoretical and computational modeling complements experimental data by providing deep insights into the molecular structure and the nature of intermolecular forces. osti.govnih.gov Using methods like Density Functional Theory (DFT), researchers can optimize the geometry of the (-)-Nicotine Mono Tartrate ion pair and analyze the interactions that govern its structure. nih.govnih.gov

Furthermore, Hirshfeld surface analysis, a computational tool, can be used to map and quantify the different types of intermolecular contacts within the crystal lattice. semanticscholar.org This allows for a detailed breakdown of interactions (e.g., H···O, H···H, C···H) and their relative contributions to the crystal packing, offering a rationale for the observed physical properties like melting point and stability. acs.orgsemanticscholar.org

Analytical Chemistry Methodologies for Nicotine Mono Tartrate in Research

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are fundamental to the analysis of (-)-Nicotine Mono Tartrate, enabling the separation of the target compound from impurities and other related substances.

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Assay Development

Ultra-High Performance Liquid Chromatography (UHPLC) stands out as a powerful technique for the analysis of nicotine (B1678760) and its related compounds, offering significant advantages in terms of speed, resolution, and solvent consumption. lu.seeag.com The development of UHPLC methods is essential for establishing the identity, purity, and assay of nicotine-containing products, including those with (-)-Nicotine Mono Tartrate. lu.selu.se

A key aspect of method development involves optimizing parameters such as the mobile phase composition, pH, temperature, and gradient to achieve the best possible separation of nicotine from its degradants and other impurities. lu.selu.se For instance, a study aimed at developing a new analysis method for nicotine nasal spray utilized UHPLC to separate nicotine, preservatives, and nicotine-related substances (NRSs). lu.se The use of an ethylene (B1197577) bridge hybrid (BEH) column has been noted for its high mechanical and chemical stability, making it suitable for such analyses. lu.se The ultimate goal is to create a single, efficient method that can replace multiple older HPLC and thin-layer chromatography (TLC) methods, thereby streamlining the analytical process. lu.se

The validation of a UHPLC method is a critical step to ensure it meets regulatory requirements. lu.se This involves assessing parameters like linearity, limit of quantification, accuracy, precision, specificity, and robustness. lu.se A successful validation demonstrates that the method is reliable and suitable for its intended purpose, such as the quality control of pharmaceutical products containing nicotine. lu.selu.se

Table 1: UHPLC Method Parameters for Nicotine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ethylene Bridge Hybrid (BEH) | lu.se |

| Mobile Phase | Varied (optimized during development) | lu.se |

| pH | High pH (e.g., 10.0) to maintain nicotine in its unprotonated form | lu.se |

| Temperature | Optimized during development | lu.se |

| Flow Rate | Optimized during development | lu.se |

| Detection | UV/VIS, Fluorescence | eag.com |

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for Nicotine Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a reliable and sensitive method for the determination of nicotine and its metabolites. akjournals.comsonar.chresearchgate.net This technique is particularly advantageous for separating and retaining polar compounds like nicotine and its analytes, which may show poor retention on traditional reversed-phase columns. akjournals.com

In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content (e.g., acetonitrile) and low in aqueous content. akjournals.com This combination facilitates the retention of polar analytes. akjournals.com The high acetonitrile (B52724) concentration in the mobile phase also offers the benefit of increased sensitivity in electrospray ionization (ESI) mass spectrometry. akjournals.com

A typical HILIC-MS/MS method for nicotine and its metabolites involves separation on a BEH HILIC column with an isocratic mobile phase, such as acetonitrile and water with an ammonium (B1175870) acetate (B1210297) buffer. akjournals.com The separated compounds are then detected by ESI-MS/MS in the positive ion mode using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. akjournals.comsonar.ch This approach has been successfully applied to the analysis of nicotine and its metabolites in various matrices, including tobacco and urine. akjournals.comsonar.chresearchgate.net

Table 2: HILIC-MS/MS Method for Nicotine and Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | HILIC | akjournals.comsonar.ch |

| Column | BEH HILIC | akjournals.com |

| Mobile Phase | Acetonitrile:water (85:15, v/v) with 5 mmol/L ammonium acetate (pH 5.00) | akjournals.com |

| Flow Rate | 0.5 mL/min | akjournals.com |

| Detection | ESI-MS/MS (Positive Ion Mode, MRM) | akjournals.comsonar.ch |

| Lower Limit of Quantification (LLoQ) | 10 ng/mL for all analytes | sonar.ch |

Gas Chromatography (GC) for Nicotine-Related Alkaloids

Gas chromatography (GC) is a well-established and robust technique for the analysis of nicotine and its related alkaloids in various samples, including tobacco and cigarette smoke. nih.govresearchgate.netcanada.caresearchgate.net This method typically utilizes a capillary column and a detector such as a flame ionization detector (FID) or a thermionic specific detector (TSD). nih.govresearchgate.netcanada.ca

For the analysis of nicotine-related alkaloids in tobacco, a common procedure involves treating the sample with an alkaline solution, such as aqueous ammonia (B1221849) or methanolic KOH, to convert the alkaloids into their free base forms. researchgate.netcanada.ca This is followed by extraction with an organic solvent. researchgate.net The resulting extract is then injected into the GC system for separation and quantification. nih.govcanada.ca The use of a megabore capillary column can provide rapid and clear analysis of several nicotine-related alkaloids. nih.gov

Quantification is often achieved using an internal standard calibration method. canada.ca While nicotine is typically quantified against its own calibration curve, other minor alkaloids may be quantified using the response factor of a primary standard like nicotine or anabasine (B190304) if individual standards are unavailable. canada.ca

Table 3: GC Method for Nicotine-Related Alkaloids in Tobacco

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | nih.govresearchgate.netcanada.ca |

| Detector | Flame Ionization Detector (FID) or Thermionic Specific Detector (TSD) | nih.govcanada.ca |

| Column | Fused silica (B1680970) capillary column (e.g., polyethylene (B3416737) glycol stationary phase) | canada.ca |

| Sample Preparation | Extraction with a basic solution (e.g., methanolic KOH) | canada.ca |

| Quantification | Internal standard calibration | canada.ca |

Methods for Enantiomeric Purity Determination in Nicotine Preparations

Determining the enantiomeric purity of nicotine is critical, as the biological activity can differ between the (S)- and (R)-enantiomers. Several analytical methods are employed for this purpose, including gas chromatography (GC), liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

One GC-based approach involves the derivatization of nicotine. acs.org In this method, nicotine is first demethylated to produce nornicotine, which is then reacted with a chiral derivatizing agent, such as (-)-camphanic acid, to form diastereomeric amide derivatives. acs.org These diastereomers can then be separated on a standard capillary GC column. acs.org

Subcritical fluid chromatography (SFC) has also been demonstrated as a rapid and effective technique for the simultaneous analysis of nicotine concentration and its enantiomeric purity in e-liquids. jascoinc.com This method can achieve fast analysis times of less than three minutes. jascoinc.com

NMR spectroscopy offers a direct method for determining enantiomeric purity without the need for derivatization. vjs.ac.vnglobalauthorid.com By using a chiral shift reagent, such as Ytterbium(III) tris[3-(trifluoropropylhydroxy-methylene)-l-camphorate] (Yb(tfc)3), it is possible to induce chemical shift differences between the signals of the two enantiomers in the 13C-NMR spectrum. vjs.ac.vn The enantiomeric ratio can then be calculated by integrating the separated signals. vjs.ac.vn This technique has been used to determine that native nicotine from tobacco leaves is predominantly the S-isomer. vjs.ac.vn

Mass Spectrometry Applications in Compound Detection and Quantification in Research Samples

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS), is a cornerstone for the sensitive and selective detection and quantification of nicotine and its related compounds in research samples. mdpi.comacs.orgnih.gov These methods are widely applied in various fields, including toxicology, environmental science, and pharmaceutical analysis. mdpi.comthermofisher.com

LC-MS/MS is a highly versatile technique used for the determination of nicotine and its metabolites in diverse biological matrices such as plasma, urine, saliva, and hair. mdpi.comnih.gov The method typically employs electrospray ionization (ESI) in the positive ion mode and utilizes multiple reaction monitoring (MRM) for data acquisition. mdpi.comnih.gov This approach provides excellent specificity and allows for low limits of detection (LOD) and quantification (LOQ). For instance, LOD values for nicotine in plasma have been reported in the range of 0.04 ng/mL. mdpi.com

GC-MS is another powerful tool for the analysis of nicotine and other tobacco alkaloids. acs.org Headspace solid-phase microextraction (SPME) combined with GC-MS offers a fast and accurate method for screening large numbers of samples. acs.org In this technique, analytes are detected and confirmed based on both their chromatographic retention times and the ratio of their characteristic quantitation and confirmation ions. acs.org To ensure accurate quantification and minimize matrix effects, a standard addition protocol is often essential. acs.org

Table 4: Mass Spectrometry Parameters for Nicotine Analysis

| Parameter | LC-MS/MS | GC-MS | Reference |

|---|---|---|---|

| Ionization | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) | mdpi.comnih.gov, acs.org |

| Mass Analyzer | Triple Quadrupole (QQQ) | Mass Selective Detector | mdpi.com, acs.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan | mdpi.comnih.gov, researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Headspace Solid-Phase Microextraction (SPME) | nih.gov, acs.org |

| Limit of Detection (LOD) | As low as 0.04 ng/mL in plasma for nicotine | Varies with method | mdpi.com |

Sample Preparation Strategies for Nicotine Tartrate Analysis (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step prior to the chromatographic analysis of nicotine tartrate and related compounds to remove interferences and concentrate the analytes of interest. thermofisher.com Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose, particularly for complex biological matrices like plasma and urine. nih.govnih.gov

The general steps of an SPE procedure include sample pre-treatment, conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target analytes. thermofisher.com For nicotine analysis, mixed-mode cation exchange (MCX) cartridges are often employed. nih.gov

A typical SPE protocol for plasma or urine samples involves several key steps:

Sample Pre-treatment : The biological sample is often acidified to ensure the analytes are in the correct ionic state for retention on the SPE sorbent. nih.gov For plasma, a protein precipitation step using an acid like trichloroacetic acid may also be included to clean up the matrix. nih.gov

Cartridge Conditioning : The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by an acidic solution to prepare the sorbent for sample loading. nih.govnih.gov

Sample Loading : The pre-treated sample is loaded onto the conditioned cartridge, where the analytes of interest are retained.

Washing : The cartridge is washed with solutions (e.g., an acidic solution followed by methanol) to remove unretained matrix components that could interfere with the analysis. nih.gov

Elution : The retained nicotine and its metabolites are then eluted from the cartridge using a basic solvent mixture, such as ammoniated methanol. nih.govnih.gov

Evaporation and Reconstitution : The eluate is typically evaporated to dryness and then reconstituted in a small volume of the initial mobile phase used for the chromatographic analysis. nih.gov This step serves to concentrate the sample, thereby increasing the sensitivity of the subsequent analysis.

This systematic approach to sample preparation helps to minimize matrix effects, such as ion suppression or enhancement in mass spectrometry, and ensures the reliability and accuracy of the quantitative results. nih.govnih.gov

Validation Parameters for Research-Grade Analytical Methods (e.g., Linearity, Precision, Accuracy, Ruggedness)

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For research-grade analysis of nicotine salts like (-)-Nicotine Mono Tartrate, several key parameters are evaluated according to guidelines from bodies such as the International Conference on Harmonisation (ICH). researchgate.netfda.gov These parameters demonstrate that the method is suitable for its intended purpose.

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. asianpubs.org This is a fundamental parameter to establish a quantitative relationship. In the analysis of nicotine and its salts, linearity is typically demonstrated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography or absorbance in spectrophotometry) is then plotted against the concentration, and a linear regression is performed. A high coefficient of correlation (R²) value, typically close to 1.0, indicates good linearity. researchgate.netnih.gov

For instance, in the spectrophotometric analysis of nicotine bitartrate (B1229483) dihydrate, linearity was established over a concentration range, yielding a coefficient of variation of approximately 0.9994. asianpubs.orgasianpubs.org Similarly, a high-performance liquid chromatography (HPLC) method for nicotine showed linearity over a concentration range of 0.78–50 µg/mL with a correlation coefficient (R²) of 1.0000. nih.gov Another study on nicotine bitartrate dihydrate using UV spectrophotometry also confirmed linearity. researchgate.net

Table 1: Examples of Linearity Data for Nicotine Compounds

| Analytical Method | Compound | Concentration Range | Correlation Coefficient (R²) | Reference |

| UV Spectrophotometry | Nicotine Bitartrate Dihydrate | 5-10 µg/mL | ~0.9994 | asianpubs.orgasianpubs.org |

| HPLC | Nicotine | 0.78–50 µg/mL | 1.0000 | nih.gov |

| HPTLC | Nicotine | 90-900 ng/spot | 0.9998 ± 0.0001 | researchgate.net |

| RP-HPLC | Nicotine Bitartrate Dihydrate | 1.25-125 µg/mL | 0.9970 | ajpaonline.com |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.

For example, an HPLC method for nicotine demonstrated high precision with an RSD of less than 2%. nih.gov Specifically, the intra-day accuracy had an RSD of less than 0.9%, and the inter-day accuracy had an RSD of less than 1.1%. nih.gov A spectrophotometric method for nicotine bitartrate dihydrate was also found to be precise, with an RSD of greater than 1%. asianpubs.orgasianpubs.org

Table 2: Precision Data for Nicotine Analysis

| Analytical Method | Parameter | Result (% RSD) | Reference |

| HPLC | Intra-day Precision | < 0.9% | nih.gov |

| HPLC | Inter-day Precision | < 1.1% | nih.gov |

| UV Spectrophotometry | Precision | > 1% | asianpubs.orgasianpubs.org |

Accuracy is the closeness of the test results obtained by the method to the true value. fda.gov It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and then analyzed. The percentage of the analyte recovered is calculated. An accurate method will have a high recovery percentage, typically close to 100%.

In the analysis of nicotine bitartrate dihydrate, a UV spectrophotometry method showed an average recovery of approximately 100.53%. asianpubs.orgasianpubs.org An HPLC method for nicotine reported an accuracy within 100 ± 1%. nih.gov Recovery studies for nicotine gum at levels of 50%, 100%, and 150% showed mean recovery data with an RSD of less than 2.0%. ajpaonline.com

Table 3: Accuracy Data from Recovery Studies for Nicotine Compounds

| Analytical Method | Compound | Spike Levels | Mean Recovery | Reference |

| UV Spectrophotometry | Nicotine Bitartrate Dihydrate | Not specified | ~100.53% | asianpubs.orgasianpubs.org |

| HPLC | Nicotine | Not specified | 100 ± 1% | nih.gov |

| RP-HPLC | Nicotine in Gum | 50%, 100%, 150% | RSD < 2.0% | ajpaonline.com |

Ruggedness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net This can include variations in mobile phase composition, pH, flow rate, column temperature, and injection volume. nih.gov A robust method demonstrates that it can be reliably used in different laboratories or by different analysts without significant changes in results. For instance, a high-performance thin-layer chromatography (HPTLC) method for nicotine was validated for robustness. researchgate.net An HPLC method was also found to be robust when small variations were introduced to parameters like mobile phase, buffer pH, flow rate, column temperature, and injection volume. nih.gov

Mechanistic Pharmacological Investigations of Nicotine Mono Tartrate in Vitro and Preclinical Models

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by (-)-Nicotine Mono Tartrate

(-)-Nicotine mono tartrate acts as a prototype agonist for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems. scbt.comnih.gov The binding of an agonist like nicotine (B1678760) initiates a conformational change in the receptor, opening an ion channel and leading to membrane depolarization and cellular responses. nih.gov

Selective Receptor Subtype Interactions (e.g., α3β4, α4β2, α7)

(-)-Nicotine demonstrates selective binding to different nAChR subtypes. It is an agonist at neuronal nicotinic acetylcholine receptors, exhibiting varying affinities for different subunit combinations. Specifically, it binds to α3β4 and α4β2 subunit-containing nAChRs with Ki values of 481 nM and 11.1 nM, respectively, indicating a higher affinity for the α4β2 subtype. caymanchem.com The α4β2 nAChRs are highly prevalent in the human brain, constituting about 90% of all nAChRs. wikipedia.org Chronic exposure to (-)-nicotine has been shown to increase the expression of certain nAChRs, particularly those containing the α4β2 subunits. caymanchem.com

Research has also highlighted the role of other nAChR subtypes. For instance, studies have investigated the involvement of α7 homomeric and β2-containing heteromeric nAChRs, indicating their importance in mediating the effects of nAChR ligands. nih.gov In preclinical models, both non-selective nAChR agonists like nicotine and selective agonists have been used to probe the function of these receptor subtypes. nih.gov Furthermore, studies have shown that chronic administration of nicotine upregulates nAChRs containing α4 and β2 subunits in various brain regions. nih.gov

Table 1: Binding Affinity of (-)-Nicotine for nAChR Subtypes

| Receptor Subtype | Ki Value (nM) |

| α3β4 | 481 caymanchem.com |

| α4β2 | 11.1 caymanchem.com |

This table displays the dissociation constants (Ki) of (-)-Nicotine for two different nicotinic acetylcholine receptor (nAChR) subtypes. A lower Ki value indicates a higher binding affinity.

Stereospecific Binding and Receptor Activation Mechanisms

The interaction of (-)-nicotine mono tartrate with nAChRs is stereospecific, meaning the three-dimensional structure of the molecule is crucial for its binding and activation properties. scbt.com The (-)-enantiomer, the naturally occurring form of nicotine, is more potent than the (+)-enantiomer. This stereoselectivity arises from the specific interactions between the agonist and the amino acid residues within the nAChR binding pocket, which is located at the interface between two subunits. nih.govscbt.com

The binding of an agonist like nicotine to the receptor's two binding sites stabilizes the open conformation of the ion channel. wikipedia.org This leads to an influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades. nih.gov The molecular structure of (-)-nicotine mono tartrate facilitates distinct conformational changes in the receptor, influencing these signaling pathways. scbt.com Its rapid binding kinetics contribute to transient receptor activation, which in turn affects synaptic plasticity and cellular responses. scbt.com

Influence on Receptor Expression Levels in Preclinical Research Models

Chronic administration of nicotine leads to a paradoxical upregulation of nAChRs, a phenomenon that contrasts with the typical downregulation observed with other receptor agonists. wikipedia.org Preclinical studies have consistently demonstrated this effect. For example, chronic exposure to (-)-nicotine results in an increased expression of nAChRs, especially the α4β2 subtype. caymanchem.com

In animal models, chronic administration of nicotine tartrate has been shown to significantly increase the mRNA expression of α4, β2, and α7 nAChR subunits in the brain. nih.gov This upregulation of nAChRs is believed to play a role in the development of nicotine tolerance and dependence. Studies using osmotic minipumps to deliver a continuous infusion of nicotine for 14 days found a significant upregulation of heteromeric nAChRs in the cortex, hippocampus, striatum, and thalamus of mice. upenn.edu This upregulation was found to persist for up to 72 hours after cessation of treatment, with the duration being both drug and region-specific. upenn.edu

Neurochemical Modulation in Animal Models by Nicotine Tartrate

Dopamine (B1211576) Release Pathways in Subcortical Brain Regions

Nicotine administration is well-known to stimulate the release of dopamine (DA) in subcortical brain regions, particularly the nucleus accumbens (NAc), which is a key component of the brain's reward system. frontiersin.org This increase in dopamine is mediated by the activation of nAChRs on dopaminergic neurons or on glutamatergic terminals that synapse onto these neurons. frontiersin.org

In vivo microdialysis studies in rats have shown that both nicotine freebase and nicotine tartrate lead to an increase in extracellular dopamine levels in the NAc. frontiersin.org A single intraperitoneal injection of nicotine tartrate (0.5 mg/kg) resulted in a significant increase in dopamine release. frontiersin.org Chronic nicotine treatment, however, can lead to changes in the dopaminergic system, potentially altering the behavioral response to dopamine agonists. nih.gov Studies have also shown that different nicotine salts can have varying efficiencies in increasing dopamine release. nih.gov

Comparison with Nicotine Freebase and Other Salts in Neurotransmitter Dynamics

Recent studies have begun to compare the neurochemical effects of nicotine tartrate with nicotine freebase and other nicotine salts. These comparisons are crucial for understanding the potential differences in the abuse liability of various nicotine products.

One study found that at the same dose (0.5 mg/kg), the release of dopamine in the nucleus accumbens was significantly higher in the nicotine tartrate group compared to the nicotine-freebase group within the first 10-40 minutes after injection. frontiersin.org However, when the dose of nicotine tartrate was doubled (1 mg/kg), the increase in extracellular dopamine was similar to that of the 0.5 mg/kg nicotine-freebase group, suggesting that nicotine freebase may be more potent in this regard. frontiersin.org Another study comparing various nicotine salts found that nicotine benzoate (B1203000) and nicotine lactate (B86563) had a greater ability to increase dopamine release compared to other salts, and this effect was directly proportional to blood nicotine levels. nih.gov

In terms of pharmacokinetics, one study reported a significant difference in the time to reach maximum plasma concentration (Tmax) between nicotine tartrate and nicotine-freebase groups, with nicotine tartrate reaching Cmax more rapidly. frontiersin.org

Table 2: Comparison of Dopamine Release in the Nucleus Accumbens

| Compound | Dose (mg/kg, i.p.) | Peak Dopamine Increase (approx. % of baseline) | Time to Peak (minutes) |

| Nicotine Freebase | 0.5 frontiersin.org | 220% frontiersin.org | 20 frontiersin.org |

| Nicotine Tartrate | 0.5 frontiersin.org | 130% frontiersin.org | 10-40 frontiersin.org |

| Nicotine Tartrate | 1.0 frontiersin.org | 190% frontiersin.org | 20-30 frontiersin.org |

This table summarizes the effects of intraperitoneally (i.p.) administered Nicotine Freebase and Nicotine Tartrate on dopamine release in the nucleus accumbens of rats. The data is based on a preclinical study and shows the approximate peak increase in dopamine as a percentage of the baseline level and the time it took to reach that peak.

Cellular Signaling Cascades Mediated by Nicotine Tartrate in Research Contexts

(-)-Nicotine mono tartrate, a salt form of nicotine, engages with various cellular signaling pathways, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that, upon activation by nicotine, allow the influx of cations like sodium and calcium, leading to cellular depolarization. drugbank.com This initial event triggers a cascade of downstream signaling pathways that influence a multitude of cellular processes. nih.govdrugbank.com

In research contexts, studies utilizing nicotine tartrate have helped elucidate these complex signaling networks. For instance, in pancreatic cancer stem cells, (-)-nicotine hydrogen tartrate has been shown to stimulate the synthesis and release of stress neurotransmitters, which in turn activate signaling cascades downstream of beta-adrenergic receptors. celprogen.com This leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in cell proliferation and migration. celprogen.com

Furthermore, nicotine can transactivate the epidermal growth factor receptor (EGFR), initiating mitogenic and anti-apoptotic pathways. nih.gov The interaction of nicotine with nAChRs can also lead to the activation of the Src and Rb-Raf-1 pathways, which are crucial for cell cycle progression. jci.org Specifically, nicotine has been observed to induce the phosphorylation of Rb and the dissociation of the E2F1 transcription factor, promoting the expression of genes involved in cell proliferation. jci.org

The activation of nAChRs by nicotine can also trigger the Ras/Raf-1/MEK1/ERK cascade, which is a central pathway in promoting cell survival and proliferation while inhibiting apoptosis. nih.gov Research has also pointed to the involvement of β-arrestin as a scaffolding protein in nicotine-induced signaling, mediating the activation of Src and the interaction between Rb and Raf-1. jci.org

Table 1: Key Signaling Pathways Modulated by Nicotine Tartrate in Research Models

| Signaling Pathway | Key Mediators | Cellular Outcome | Research Context |

| Neurotransmitter-Driven Signaling | Stress Neurotransmitters (Norepinephrine, Epinephrine), β-adrenergic receptors, cAMP | Increased Cell Proliferation and Migration | Pancreatic Cancer Stem Cells celprogen.com |

| Growth Factor Receptor Transactivation | Epidermal Growth Factor Receptor (EGFR) | Activation of Mitogenic and Anti-apoptotic Pathways | General Cancer Cell Models nih.gov |

| Cell Cycle Regulation | Src, Rb, Raf-1, E2F1 | Induction of Cell Proliferation | Non-Small Cell Lung Cancer Cells jci.org |

| MAPK/ERK Pathway | Ras, Raf-1, MEK1, ERK | Promotion of Cell Survival and Proliferation, Inhibition of Apoptosis | Keratinocytes, Oral Cancer Cells nih.gov |

| β-Arrestin Mediated Signaling | β-arrestin, Src, Rb-Raf-1 | Regulation of Nicotine-Induced Proliferation | Non-Small Cell Lung Cancer Cells jci.org |

(-)-Nicotine mono tartrate, through the activation of the signaling cascades mentioned above, exerts significant modulatory effects on fundamental cellular processes, including proliferation, apoptosis, and angiogenesis. nih.govresearchgate.net

Cell Proliferation: Nicotine has been demonstrated to stimulate cell proliferation in a variety of cell types. nih.gov Low concentrations of nicotine, comparable to those found in the blood of smokers, can promote cell division. nih.gov For example, studies on non-small cell lung cancer (NSCLC) cells have shown that nicotine induces S-phase entry and upregulates the activity of cyclin D/cdk4 and cyclin E/cdk2 kinase complexes, which are critical for cell cycle progression. jci.org In murine astrocytic cells, nicotine exposure led to increased cell viability at later time points (24 and 48 hours), suggesting a stimulatory effect on proliferation. plos.org This proliferative effect is often mediated by the upregulation of cyclins and the activation of growth factor-like signaling pathways. nih.govjci.org

Apoptosis: Nicotine generally exhibits anti-apoptotic effects, contributing to cell survival. biomedgrid.com It can inhibit apoptosis induced by various stimuli, including chemotherapeutic agents. nih.govbiomedgrid.com This protective effect is partly achieved through the activation of pathways like the Ras/Raf-1/MEK1/ERK cascade and the upregulation of anti-apoptotic proteins. nih.gov In oral cancer cells, the inhibition of apoptosis by nicotine is dependent on the α7-nAChR. nih.gov However, it's noteworthy that at high concentrations, nicotine can be cytotoxic. nih.govbiomedgrid.com

Angiogenesis: Nicotine is known to promote angiogenesis, the formation of new blood vessels. nih.govnih.gov This process is crucial for tumor growth and metastasis. Nicotine stimulates angiogenesis through pathways that mimic the effects of angiogenic growth factors. nih.gov The binding of nicotine to nAChRs on endothelial cells can trigger signaling events that lead to increased cell migration and tube formation, hallmarks of angiogenesis. nih.gov

Table 2: Effects of Nicotine on Cellular Processes

| Cellular Process | General Effect | Mechanistic Insights | Cell Models |

| Cell Proliferation | Stimulatory at low concentrations nih.gov | Upregulation of cyclins (D1, E), activation of cdk complexes, dissociation of E2F1 from Rb. nih.govjci.org | Non-Small Cell Lung Cancer Cells jci.org, Pancreatic Cancer Cells celprogen.com, Murine Astrocytes plos.org |

| Apoptosis | Inhibitory biomedgrid.com | Activation of pro-survival pathways (e.g., ERK), dependent on α7-nAChR in some cases. nih.gov | Oral Cancer Cells nih.gov, Non-Small Cell Lung Cancer Cells nih.gov |

| Angiogenesis | Stimulatory nih.govnih.gov | Mimics angiogenic growth factors, promotes endothelial cell migration and tube formation. nih.govnih.gov | Endothelial Cells nih.gov |

pH Dependence of Pharmacological Activity and Ligand Ionization in Biological Systems

The pharmacological activity of nicotine is significantly influenced by the pH of the surrounding biological environment. nih.gov Nicotine is a weak base with a pKa of approximately 8.0. nih.gov This means that at a pH of 8.0, 50% of the nicotine molecules are in their protonated (ionized) form and 50% are in their unprotonated (freebase) form. nih.gov

The ionization state of nicotine is critical for its absorption and ability to cross biological membranes. The unprotonated, freebase form is lipid-soluble and readily crosses cell membranes, whereas the protonated, ionized form is water-soluble and has more difficulty traversing lipid bilayers. nih.gov Therefore, in more alkaline (higher pH) environments, a greater proportion of nicotine exists in its freebase form, leading to enhanced absorption and bioavailability. nih.gov Conversely, in more acidic (lower pH) environments, nicotine is predominantly in its ionized form, which reduces its ability to cross membranes. pharmacompass.com

This pH-dependent absorption is evident in various biological systems. For instance, the rate of urinary excretion of nicotine is dependent on the pH of the urine; excretion is diminished when the urine is alkaline. pharmacompass.com Studies on oral nicotine products have shown that a higher pH results in a greater proportion of freebase nicotine, leading to increased plasma nicotine levels. nih.gov

The form of the nicotine salt, such as tartrate, can also influence its properties. While freebase nicotine is volatile and prone to oxidation, salt forms like nicotine tartrate offer greater stability. However, the specific salt can also affect the resulting pH of a solution and, consequently, the ratio of freebase to protonated nicotine. For example, nicotine salt solutions with a lower pH, such as those using benzoic acid, result in a higher percentage of nicotine in the protonated form. nih.gov While this might seem to decrease absorption, in the context of inhalation products, it can reduce throat irritation, allowing for higher nicotine concentrations. nih.gov

In preclinical research, the pH of the administered solution can impact experimental outcomes. A study comparing nicotine tartrate at pH 7.4 and pH 3.5 found that both induced similar drug delivery, highlighting the complex interplay between the formulation's pH and the resulting biological effects. nih.gov

Table 3: pH and Nicotine Ionization

| pH Condition | Predominant Nicotine Form | Membrane Permeability | Consequence |

| Acidic (pH < 8.0) | Protonated (Ionized) | Low | Reduced absorption across biological membranes. nih.govpharmacompass.com |

| Neutral (pH ≈ 7.4) | Mixed (significant proportions of both forms) | Moderate | |

| Alkaline (pH > 8.0) | Unprotonated (Freebase) | High | Enhanced absorption across biological membranes. nih.gov |

Biochemical Pathways and Biotransformation of Nicotine Tartrate in Research Models

Metabolic Fate of Nicotine (B1678760) and its Tartrate Salt in Preclinical Systems

The metabolic fate of nicotine, including its tartrate salt form, has been extensively studied in various preclinical systems to understand its absorption, distribution, metabolism, and excretion. Following administration, nicotine undergoes significant first-pass metabolism, primarily in the liver, before it reaches systemic circulation. nih.govnih.gov This is particularly evident with oral administration routes. A study involving delayed-release oral capsules of nicotine tartrate delivered to the ileocolon showed a substantial reduction in systemic nicotine bioavailability, which was attributed to first-pass hepatic metabolism rather than poor absorption through the mucosa. nih.gov

The pharmacokinetics of nicotine show considerable species-specific variations. For instance, the plasma half-life of nicotine is generally shorter in rodents compared to primates. nih.gov In rats, intraperitoneally injected nicotine tartrate is rapidly absorbed and distributed. frontiersin.org When comparing nicotine tartrate to nicotine-freebase in rats, one study observed a significant difference in the time to reach maximum plasma concentration (Tmax), with nicotine tartrate reaching Cmax more rapidly. frontiersin.orgfrontiersin.org

Studies using mouse models have provided critical insights into nicotine clearance. Research on Cyp2a5-null mice, which lack a key metabolic enzyme, revealed slower systemic clearance and a substantially longer plasma half-life for nicotine after the administration of nicotine tartrate, compared to wild-type mice. nih.govnih.gov This slower clearance in the genetically modified mice also affects the levels of nicotine in the brain. nih.govnih.gov Furthermore, research in rats has indicated that plasma cotinine (B1669453) levels were higher in the group administered nicotine tartrate compared to the nicotine-free base group. frontiersin.orgfrontiersin.org

| Parameter | Nicotine-Freebase | Nicotine Tartrate | Significance | Reference |

| Tmax (Time to Peak Concentration) | Longer | Shorter | p < 0.01 | frontiersin.orgfrontiersin.org |

| Plasma Cotinine Levels | Lower | Higher | - | frontiersin.orgfrontiersin.org |

A comparative summary of pharmacokinetic observations in rats following intraperitoneal administration.

Identification and Characterization of Nicotine Tartrate Metabolites (e.g., Cotinine, Trans-3'-hydroxycotinine)

The biotransformation of nicotine results in several metabolites, with cotinine being the most abundant primary metabolite in mammalian species. nih.gov Approximately 70-80% of nicotine is converted to cotinine. nih.govnih.gov Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine (3HC). nih.govalliedacademies.orgresearchgate.net Trans-3'-hydroxycotinine is recognized as a major urinary metabolite of nicotine. nih.gov

In preclinical studies, various metabolites have been identified and quantified in biological samples following the administration of nicotine salts. In a 3-month study where nicotine bitartrate (B1229483) dihydrate was administered to rats and mice in drinking water, plasma and urine samples were analyzed. nih.gov Besides nicotine and cotinine, qualitative measurements confirmed the presence of other metabolites, including:

(S)-cotinine N-oxide

Cotinine N-β-D-glucuronide

(R,S)-norcotinine

(R,S)-nornicotine

trans-3'-hydroxy cotinine O-β-D-glucuronide

(1'S,2'S)-nicotine 1'-oxide

Nicotine N-β-D-glucuronide nih.gov

The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for the activity of the primary enzyme responsible for nicotine metabolism, CYP2A6, and its orthologs in animals. caymanchem.commdpi.com The identification and characterization of these metabolites are crucial for understanding the complete metabolic profile of nicotine tartrate and for quantifying exposure in research models. nih.govsemanticscholar.org

| Metabolite | Parent Compound | Key Characteristic | Reference |

| Cotinine | Nicotine | Major proximate metabolite, accounting for 70-80% of nicotine metabolism. | nih.govnih.gov |

| Trans-3'-hydroxycotinine (3HC) | Cotinine | Primary metabolite of cotinine; major urinary metabolite. | nih.govalliedacademies.orgnih.gov |

| (S)-cotinine N-oxide | Cotinine | Identified in plasma and urine of rats and mice. | nih.gov |

| Cotinine N-β-D-glucuronide | Cotinine | Glucuronide conjugate found in preclinical models. | nih.gov |

| (1'S,2'S)-nicotine 1'-oxide | Nicotine | Oxide metabolite identified in rats and mice. | nih.gov |

| Nicotine N-β-D-glucuronide | Nicotine | Glucuronide conjugate of the parent compound. | nih.gov |

A summary of major and minor metabolites of nicotine identified in research models.

Enzymatic Systems Involved in Nicotine Tartrate Biotransformation (e.g., CYP2A5)

The biotransformation of nicotine to its primary metabolite, cotinine, is catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes. researchgate.net In humans, CYP2A6 is the principal enzyme responsible for this metabolic step. alliedacademies.orgnih.gov In mice, the functional ortholog is CYP2A5, which demonstrates high similarity to human CYP2A6 in both protein sequence and substrate specificity. nih.govnih.gov

Research using a Cyp2a5-null mouse model has provided direct in vivo evidence for the critical role of this enzyme in nicotine metabolism. nih.govnih.gov When administered nicotine tartrate, these mice exhibited significantly slower systemic clearance of both nicotine and its metabolite cotinine. nih.govnih.govresearchgate.net This leads to a longer plasma half-life and a greater area under the concentration-time curve for both compounds compared to wild-type mice. nih.govnih.gov These findings confirm that CYP2A5 is the major nicotine and cotinine oxidase in the mouse liver. nih.govnih.gov

While CYP2A5/CYP2A6 is the primary enzyme, other enzymatic systems may also contribute to nicotine metabolism. Studies have suggested that CYP2B enzymes also play a significant role in nicotine biotransformation. nyu.edu The metabolism of cotinine to trans-3'-hydroxycotinine is also catalyzed primarily by CYP2A6 and its animal orthologs. caymanchem.commdpi.com Understanding the specific enzymatic pathways is essential for interpreting pharmacokinetic data from preclinical models and extrapolating the findings to human contexts.

Interactions of Nicotine Mono Tartrate with Other Chemical Entities in Research Contexts

Co-crystallization and Salt Formation with Different Counterions for Research Materials

The formation of salts and co-crystals represents a significant strategy in pharmaceutical and chemical research to modify the physicochemical properties of active compounds. In the context of (-)-Nicotine, which exists as an oil at room temperature, crystallization is a key method for enhancing its stability. The interaction with various counterions, particularly tartaric acid, has been a subject of detailed investigation.

Research into the crystallization of nicotine (B1678760) with enantiomerically pure tartaric acid has demonstrated the effectiveness of this approach in creating stable, solid forms of nicotine. nih.gov The synthesis of nicotinium tartrate salts has been achieved using both d-(−)-tartaric acid and l-(+)-tartaric acid. acs.org The interaction between nicotine and tartaric acid involves proton transfer from the carboxylic acid groups of the tartaric acid to the pyrrolidine (B122466) nitrogen of the nicotine molecule, forming a nicotinium cation and tartrate anions. smolecule.com This ionic interaction is fundamental to the formation of a stable crystal lattice.

The stoichiometry of these salts can vary depending on the reaction conditions and the specific acid used. For instance, studies have shown that nicotine can form salts with acid to base ratios of 1:1, 2:1, or 3:1. researchgate.net In the case of tartaric acid, a dicarboxylic acid, it can form salts where one or both of the carboxylic acid groups interact with nicotine molecules. A patented method describes a nicotine-tartrate complex crystal with the molecular formula 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O, indicating a 1:2 molar ratio of nicotine to tartaric acid, with one water molecule incorporated into the crystal structure. google.com This complex consists of a doubly protonated nicotine cation and two singly charged tartrate anions. google.com

The choice of the tartaric acid isomer can influence the resulting crystal structure and its properties. Single crystals of (S)-nicotinium bis-l-(+)-tartrate dihydrate have been obtained from a water solution, while (S)-nicotinium bis-d-(−)-tartrate crystals were synthesized from an ethanol (B145695) solution. nih.govacs.org These different crystalline forms, or polymorphs, arise from variations in the crystal packing arrangements, which in turn affect their thermodynamic stability. smolecule.com For example, the d-(−)-tartaric acid salt of nicotine has been reported to have a significantly higher melting point (143.1 °C) compared to the l-(+) isomer (93.7 °C), indicating greater thermodynamic stability. acs.orgsmolecule.com

Beyond tartaric acid, researchers have explored a range of other carboxylic acids as counterions for nicotine salt formation, including benzoic, salicylic, lactic, levulinic, succinic, malic, and citric acids. researchgate.netwikipedia.org The structure and functionality of these acids, whether they are aliphatic or aromatic, mono- or polycarboxylic, influence the nature of the resulting salt. researchgate.net This approach of using Generally Recognized as Safe (GRAS) listed compounds like tartaric acid is particularly valuable in creating nicotine-based materials for research that may have future pharmaceutical applications, as it avoids the safety concerns associated with other types of co-formers. nih.govsmolecule.com

Table 1: Comparison of Nicotine Salts with Different Counterions

| Counterion | Resulting Salt/Co-crystal | Key Research Findings |

| d-(-)-Tartaric Acid | (S)-Nicotinium bis-d-(−)-tartrate | High thermal stability with a melting point of 143.1 °C. acs.org |

| l-(+)-Tartaric Acid | (S)-Nicotinium bis-l-(+)-tartrate dihydrate | Commercially used in some nicotine products; lower melting point than the d-tartrate salt. acs.org |

| Benzoic Acid | Nicotine Benzoate (B1203000) | Commonly used in e-liquids; aerosols contain high nicotine quantities. researchgate.netnih.gov |

| Lactic Acid | Nicotine Lactate (B86563) | Used in e-liquids; aerosols show high nicotine yields. researchgate.netnih.gov |

| Citric Acid | Nicotine Citrate | Polycarboxylic acid that can introduce additional functional complexity in protonation. researchgate.net |

| Malic Acid | Nicotine Malate | Polycarboxylic acid with varying melting points for its salts. nih.gov |

| Orotic Acid | Nicotinium Orotate Hemihydrate | Previously reported to have a high melting point. acs.org |

| Gentisic Acid | Nicotinium Gentisate | Results in a crystalline solid with enhanced photo and thermal stability. nih.gov |

Stability in Solution and Interactions with Solvents and Excipients in Research Formulations

The stability of (-)-Nicotine Mono Tartrate in solution and its interactions with various solvents and excipients are critical considerations in the development of research formulations. Liquid nicotine is prone to degradation, and its conversion into a stable, crystalline salt like the tartrate form is a primary strategy to enhance its shelf-life and maintain its chemical integrity. nih.govsmolecule.com

When formulated for research, particularly for in-vitro or in-vivo studies, (-)-Nicotine Mono Tartrate will interact with a variety of excipients. These are inactive substances used as carriers for the active compound. Common excipients in liquid formulations include propylene (B89431) glycol (PG) and vegetable glycerin (VG), especially in the context of e-liquid research. nih.gov Studies have shown that the carboxylic acids in nicotine salts are not merely passive components in these formulations. For example, in aerosol studies of nicotine salt e-liquids, the type of carboxylic acid (e.g., tartaric, benzoic, lactic) influenced the profile of harmful and potentially harmful constituents (HPHCs) generated. nih.govresearcher.life This indicates a chemical interaction between the nicotine salt and the excipients under the conditions of aerosolization.

The interaction with excipients can also affect the physical stability of the formulation. For instance, in transdermal research formulations, controlling drug crystallization is essential. Solvent systems in these formulations, which may include water, alcohol, monoalkyl glycol ethers, and glycols, are designed to prevent the precipitation of the active agent as the solvent evaporates, which would alter its diffusion and absorption characteristics. google.com

In solid research formulations, such as those involving microcrystalline cellulose (B213188) (MCC) as a carrier, the interaction between nicotine tartrate and the excipient is key to the stability and release profile of the nicotine. google.com Research has shown that a particulate material containing nicotine tartrate and MCC exhibits a somewhat slower in-vitro dissolution profile compared to nicotine base on MCC. google.com This suggests that the ionic interactions within the salt and its interaction with the porous carrier matrix modulate the release of nicotine. The stability of such a dried particulate material has been demonstrated to be significant, with stability for over 14 weeks when stored openly at 20°C and 55% relative humidity. google.com

Table 2: Interactions of (-)-Nicotine Mono Tartrate in Different Research Formulations

| Formulation Type | Solvents/Excipients | Nature of Interaction | Research Implications |

| Aqueous Solution | Water, Ethanol | Hydrolysis, crystallization medium | Affects bioavailability and is used in synthesis to control crystal form. smolecule.com |

| E-liquid Formulations | Propylene Glycol (PG), Vegetable Glycerin (VG) | Chemical reactions during aerosolization | The tartrate counterion can influence the chemical profile of the generated aerosol. nih.gov |